![molecular formula C17H27ClN2O4 B1383871 N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride CAS No. 57898-79-0](/img/structure/B1383871.png)
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Overview
Description
“N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride” is also known as Acebutolol hydrochloride . It has a molecular weight of 372.89 .
Synthesis Analysis
The synthesis of this compound generally involves a Fries reaction, which requires high reaction temperatures, multiple solvents, and tedious post-treatment steps .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H28N2O4 . The InChI code for this compound is 1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) .Chemical Reactions Analysis
The synthesis of this compound involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.43 .Scientific Research Applications
Enantioselective Synthesis
- The compound has been used in the synthesis of β-receptor antagonists with high enantioselectivity, using cheap starting materials and enantiopure chiral reagents. This process is significant for creating highly selective and potent pharmaceuticals (Wang & Tang, 2009).
Biological Activity Studies
- Various derivatives of the compound have been synthesized and tested for their biological activities. For instance, certain derivatives have shown anti-Mycobacterium phlei activity, indicating potential applications in treating bacterial infections (Bai et al., 2012).
Root Growth Modulation
- Some variants of the compound have demonstrated the ability to modulate root growth in plants. This application is relevant in agricultural research, particularly in the development of new herbicides or growth regulators (Kitagawa, Akiyama, & Masai, 2001).
HDAC Inhibitor Research
- N-Hydroxy derivatives of the compound have been explored as inhibitors of human histone deacetylase (HDAC), showing potential as anticancer agents. These studies contribute to the development of new therapeutic strategies for cancer treatment (Remiszewski et al., 2003).
Synthesis of Drug Metabolites
- The compound has been used in the synthesis of drug metabolites like 5-hydroxypropranolol, indicating its relevance in pharmacokinetic studies and the development of improved drug formulations (Kinne et al., 2009).
Electropolymerization Studies
- The compound has been employed in electropolymerization studies, particularly in the synthesis of silicon naphthalocyanines. This research is important for developing materials with potential applications in electronics and photovoltaics (Bıyıklıoğlu & Alp, 2017).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on analogues of the compound, such as bicalutamide, to understand their interaction with androgen receptors, which is crucial in the treatment of prostatic carcinoma (Otuokere & Amaku, 2015).
Pharmacological Characterization
- Derivatives of the compound have been characterized pharmacologically, showing potential as selective androgen receptor modulators. This research is essential for developing novel therapeutic approaches in hormonal treatments (Jones et al., 2009).
Mechanism of Action
Mode of Action
This inhibition can lead to a decrease in heart rate and blood pressure .
Biochemical Pathways
This can lead to a decrease in heart rate and blood pressure .
Pharmacokinetics
The compound’s boiling point is 5641ºC at 760mmHg , which may influence its absorption and distribution
Result of Action
Β-adrenergic antagonists typically result in a decrease in heart rate and blood pressure by blocking the action of adrenaline and noradrenaline on β-adrenergic receptors .
properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNEYQABUHJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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